Oxan-4-yl[3-(trifluoromethyl)phenyl]methanamine hydrochloride
Overview
Description
Oxan-4-yl[3-(trifluoromethyl)phenyl]methanamine hydrochloride is a chemical compound with the molecular formula C13H16F3NO·HCl and a molecular weight of 295.73 g/mol . It is also known by its IUPAC name, (tetrahydro-2H-pyran-4-yl)(3-(trifluoromethyl)phenyl)methanamine hydrochloride . This compound is typically found in a powder form and is used in various scientific research applications .
Preparation Methods
The synthesis of Oxan-4-yl[3-(trifluoromethyl)phenyl]methanamine hydrochloride involves several steps. One common method starts with the reaction of 3-(trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime . This intermediate is then reduced using zinc and acetic acid to yield 3-(trifluoromethyl)benzylamine . The final step involves the reaction of this amine with tetrahydro-2H-pyran-4-yl chloride under basic conditions to form the desired product .
Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Oxan-4-yl[3-(trifluoromethyl)phenyl]methanamine hydrochloride undergoes various chemical reactions, including:
Scientific Research Applications
Oxan-4-yl[3-(trifluoromethyl)phenyl]methanamine hydrochloride is used in various scientific research fields:
Mechanism of Action
The mechanism of action of Oxan-4-yl[3-(trifluoromethyl)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors . The trifluoromethyl group enhances its binding affinity and specificity, making it a valuable tool in studying biological pathways . The compound can modulate the activity of its targets, leading to changes in cellular processes and functions .
Comparison with Similar Compounds
Oxan-4-yl[3-(trifluoromethyl)phenyl]methanamine hydrochloride is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties . Similar compounds include:
4-(Trifluoromethyl)benzylamine: This compound shares the trifluoromethyl group but lacks the tetrahydro-2H-pyran-4-yl moiety, resulting in different reactivity and applications.
3-(Trifluoromethyl)phenylmethanamine: Similar in structure but without the oxan-4-yl group, leading to variations in its chemical behavior and biological activity.
These comparisons highlight the unique aspects of this compound, making it a valuable compound in scientific research .
Properties
IUPAC Name |
oxan-4-yl-[3-(trifluoromethyl)phenyl]methanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO.ClH/c14-13(15,16)11-3-1-2-10(8-11)12(17)9-4-6-18-7-5-9;/h1-3,8-9,12H,4-7,17H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYMHGNMGYSSQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CC(=CC=C2)C(F)(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.